molecular formula C12H15ClO2 B13317952 1-(5-Chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one

1-(5-Chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B13317952
M. Wt: 226.70 g/mol
InChI Key: QXGKWNQMFLNMIP-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one is an organic compound with a molecular formula of C12H15ClO2. It is a derivative of phenylpropanone, characterized by the presence of a chloro group, a hydroxy group, and a methyl group on the phenyl ring, along with a dimethylpropanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxy-3-methylbenzaldehyde and 2,2-dimethylpropanal.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 1-(5-Chloro-2-oxo-3-methylphenyl)-2,2-dimethylpropan-1-one.

    Reduction: Formation of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-ol.

    Substitution: Formation of 1-(5-Methoxy-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one.

Scientific Research Applications

1-(5-Chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

1-(5-Chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:

    1-(5-Chloro-2-hydroxy-3-methylphenyl)ethanone: Similar structure but lacks the dimethylpropanone moiety.

    1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone: Similar structure but with a different alkyl chain length.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethylpropanone group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

1-(5-chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C12H15ClO2/c1-7-5-8(13)6-9(10(7)14)11(15)12(2,3)4/h5-6,14H,1-4H3

InChI Key

QXGKWNQMFLNMIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)C(C)(C)C)Cl

Origin of Product

United States

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